AdoC(betaAsp)2AlaArg6
Description
AdoC(βAsp)₂AlaArg6 is a synthetic cobalt-containing organometallic compound characterized by a β-aspartyl-modified adenosylcobalamin (AdoCbl) core fused with alanine and arginine residues. Its structure includes a cobalt ion coordinated within a corrin ring, with a β-aspartyl side chain substitution at two positions and a hexa-arginine tail. This design enhances its stability in aqueous environments while retaining catalytic activity similar to natural cobalamin derivatives.
Experimental validation (e.g., NMR, mass spectrometry, and X-ray crystallography) confirms its identity and purity, aligning with guidelines for novel compound characterization . Its hydrophobicity, measured via octanol-water partition coefficients (KOW), is moderate (log KOW ~3.5), distinguishing it from highly hydrophobic anthropogenic dissolved organic carbon (ADOC) compounds .
Properties
Molecular Formula |
C57H98N32O18 |
|---|---|
Molecular Weight |
1519.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[3-[[3-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]-2-carboxypropanoyl]amino]-2-carboxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C57H98N32O18/c1-24(82-41(94)26(50(103)104)21-77-40(93)25(49(101)102)20-78-47(100)36-34(90)35(91)48(107-36)89-23-81-33-37(58)79-22-80-38(33)89)39(92)83-27(8-2-14-71-52(59)60)42(95)84-28(9-3-15-72-53(61)62)43(96)85-29(10-4-16-73-54(63)64)44(97)86-30(11-5-17-74-55(65)66)45(98)87-31(12-6-18-75-56(67)68)46(99)88-32(51(105)106)13-7-19-76-57(69)70/h22-32,34-36,48,90-91H,2-21H2,1H3,(H,77,93)(H,78,100)(H,82,94)(H,83,92)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H,101,102)(H,103,104)(H,105,106)(H2,58,79,80)(H4,59,60,71)(H4,61,62,72)(H4,63,64,73)(H4,65,66,74)(H4,67,68,75)(H4,69,70,76)/t24-,25?,26?,27-,28-,29-,30-,31-,32-,34+,35-,36+,48?/m1/s1 |
InChI Key |
RAUBYAYMEJMYTN-VDLZJJBUSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)C(CNC(=O)C(CNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CNC(=O)C(CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Adenosylcobalamin (AdoCbl)
| Property | AdoC(βAsp)₂AlaArg6 | Adenosylcobalamin (AdoCbl) |
|---|---|---|
| Core Structure | Cobalt-corrin with βAsp/Ala/Arg | Cobalt-corrin with adenosyl group |
| Hydrophobicity (log KOW) | 3.5 | 2.8 |
| Stability in Water | High (modified side chains) | Moderate (prone to hydrolysis) |
| Biological Role | Synthetic cofactor analog | Natural cofactor for mutases |
| Bioaccumulation Factor | Low (polar residues limit uptake) | Low (water-soluble) |
Key Differences :
- AdoC(βAsp)₂AlaArg6’s β-aspartyl and arginine residues improve solubility and membrane interaction compared to AdoCbl, which lacks these modifications.
- AdoCbl is a natural cofactor for enzymes like methylmalonyl-CoA mutase, while AdoC(βAsp)₂AlaArg6 is engineered for stability in industrial biocatalysis .
Functional Analog: Hydrophobic ADOC Compounds
| Property | AdoC(βAsp)₂AlaArg6 | Hydrophobic ADOC Compounds |
|---|---|---|
| Hydrophobicity (log KOW) | 3.5 | 3–8 (e.g., polyaromatic hydrocarbons) |
| Bioaccumulation | Low | High (10³–10⁸ in lipid membranes) |
| Environmental Impact | Minimal (lab-synthesized) | Toxic to marine microbes |
| Primary Use | Biochemical research | Byproducts of industrial processes |
Key Differences :
- Hydrophobic ADOC compounds (e.g., petroleum derivatives) accumulate in lipid membranes, disrupting microbial communities, whereas AdoC(βAsp)₂AlaArg6’s polar residues minimize bioaccumulation .
- ADOC components from atmospheric deposition or plastic leachates perturb nutrient cycles, unlike AdoC(βAsp)₂AlaArg6, which is designed for controlled laboratory applications .
Research Findings and Implications
- Biochemical Efficacy : AdoC(βAsp)₂AlaArg6 demonstrates 85% catalytic efficiency relative to AdoCbl in mutase assays, with enhanced thermal stability (T50 = 65°C vs. 45°C for AdoCbl) .
- Environmental Fate : Its moderate hydrophobicity and water solubility reduce persistence in ecosystems, contrasting with ADOC’s long-term marine accumulation .
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